molecular formula C6H12N2 B13102310 5-Ethyl-4-methyl-4,5-dihydro-1h-pyrazole CAS No. 30433-49-9

5-Ethyl-4-methyl-4,5-dihydro-1h-pyrazole

Cat. No.: B13102310
CAS No.: 30433-49-9
M. Wt: 112.17 g/mol
InChI Key: FANJDTZTMMUBNP-UHFFFAOYSA-N
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Description

5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-diketones. One common method includes the reaction of ethylhydrazine with 4-methyl-2-pentanone under acidic conditions . The reaction is usually carried out in ethanol as a solvent at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods: Industrial production of pyrazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Pyrazole-3,5-diones.

    Reduction: Hydropyrazole derivatives.

    Substitution: N-substituted pyrazoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Uniqueness: 5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl and methyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

CAS No.

30433-49-9

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

5-ethyl-4-methyl-4,5-dihydro-1H-pyrazole

InChI

InChI=1S/C6H12N2/c1-3-6-5(2)4-7-8-6/h4-6,8H,3H2,1-2H3

InChI Key

FANJDTZTMMUBNP-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C=NN1)C

Origin of Product

United States

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